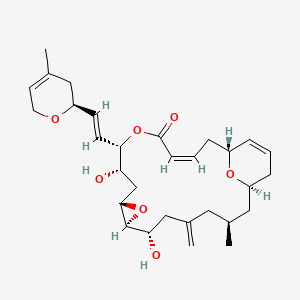

Neolaulimalide

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C30H42O7 |

|---|---|

Poids moléculaire |

514.6 g/mol |

Nom IUPAC |

(1R,3S,7S,8S,10S,12S,13S,16Z,19R)-7,12-dihydroxy-3-methyl-13-[(E)-2-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]ethenyl]-5-methylidene-9,14,23-trioxatricyclo[17.3.1.08,10]tricosa-16,20-dien-15-one |

InChI |

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-27-25(31)18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 |

Clé InChI |

NPKWGTMFIYSDBD-XZZGLLCESA-N |

SMILES isomérique |

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@H]([C@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)O)/C=C/[C@@H]4CC(=CCO4)C |

SMILES canonique |

CC1CC2CC=CC(O2)CC=CC(=O)OC(C(CC3C(O3)C(CC(=C)C1)O)O)C=CC4CC(=CCO4)C |

Synonymes |

neolaulimalide |

Origine du produit |

United States |

Isolation and Advanced Structural Elucidation of Neolaulimalide

Methodologies for Natural Product Isolation from Marine Organisms

The journey from a marine organism to a pure, characterized chemical compound is a meticulous process involving extraction, fractionation, and purification. Marine sponges, the source of neolaulimalide, are known to produce a vast array of secondary metabolites, making the isolation of a single compound a considerable challenge. nih.gov The general workflow begins with the collection of the marine sponge, followed by extraction to separate the desired natural products from the biological matrix. nih.gov

The initial step typically involves solvent extraction of the freeze-dried and ground sponge material. nih.gov A sequence of solvents with varying polarities is often used to create a crude extract containing a complex mixture of metabolites. nih.gov This extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents, providing a preliminary fractionation of the mixture. nih.gov

Following initial extraction and partitioning, chromatographic techniques are indispensable for separating the individual components of the complex mixture. nih.govjapsonline.com The process is guided by bioassays to track the desired biological activity through the various fractions. nih.gov For a compound like this compound, a series of chromatographic steps would be employed to achieve purification.

Column Chromatography (CC): This is often the first step in purification, using stationary phases like silica (B1680970) gel or bonded phases to separate compounds based on polarity.

Vacuum Liquid Chromatography (VLC): A variation of column chromatography performed under vacuum, allowing for faster separations of crude extracts. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique crucial for the final purification of compounds. uni-duesseldorf.de Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly common for purifying macrolides like this compound. uni-duesseldorf.deresearchgate.net Both semi-preparative and preparative HPLC systems are used to isolate quantities sufficient for structural analysis. uni-duesseldorf.de

| Chromatographic Technique | Principle of Separation | Typical Application in Natural Product Isolation |

| Column Chromatography (CC) | Adsorption/Partition based on polarity | Initial fractionation of crude extracts |

| Vacuum Liquid Chromatography (VLC) | Similar to CC, but faster | Rapid, coarse separation of large extract quantities |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity/size | Final purification of individual compounds |

Given the immense number of known marine natural products, a critical step in the discovery process is "dereplication"—the rapid identification of known compounds in an extract to avoid their time-consuming reisolation. thieme-connect.de This allows researchers to focus efforts on genuinely novel molecules. tandfonline.comnih.gov Dereplication strategies combine analytical separation with spectroscopic methods and database searches. thieme-connect.deacs.org

The most powerful modern dereplication approaches utilize Liquid Chromatography coupled with UV detection and Mass Spectrometry (LC-UV-MS). thieme-connect.demdpi.com This technique provides the retention time, UV-visible absorption spectrum, and mass of the compounds in a mixture. This data is then rapidly compared against comprehensive databases of natural products, such as MarinLit. thieme-connect.demdpi.com Any compound whose data matches an entry in the database is identified as known. Nuclear Magnetic Resonance (NMR) data can also be incorporated into dereplication workflows for more rigorous identification. mdpi.commedinadiscovery.com

Chromatographic Separations for Complex Mixtures

Advanced Spectroscopic Techniques for Complete Stereochemical Assignment

Once a pure compound is isolated, its chemical structure must be determined. This includes not only the planar structure (which atoms are connected to which) but also its stereochemistry (the three-dimensional arrangement of atoms). For complex molecules like this compound, this is a non-trivial task that relies heavily on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govleibniz-fmp.de

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. leibniz-fmp.de It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C). For a molecule as complex as this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together its intricate structure. maas.edu.mm

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular framework. mnstate.eduwikipedia.org These experiments are fundamental to determining both the connectivity and the relative stereochemistry of a natural product. wikipedia.orglongdom.org The gross structure of this compound was determined using such 2D NMR techniques. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out proton-proton spin systems and build molecular fragments. wikipedia.orglongdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. wikipedia.orgnanalysis.com It is essential for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the molecular fragments established by COSY analysis. acs.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.orgipb.pt This information is vital for determining the relative stereochemistry at chiral centers and the geometry of double bonds. researchgate.net

| 2D NMR Experiment | Type of Information Provided | Role in Structure Elucidation |

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity, delineates spin systems |

| HSQC | ¹H-¹³C correlations through one bond | Assigns carbons based on their attached protons |

| HMBC | ¹H-¹³C correlations through 2-3 bonds | Connects molecular fragments to build the carbon skeleton |

| NOESY/ROESY | ¹H-¹H correlations through space | Determines relative stereochemistry and conformational features |

Determining the complete stereochemistry of a complex molecule like this compound often requires more than standard NMR analysis and can be the most challenging aspect of structure elucidation. While NOE data provides the relative stereochemistry of many centers, ambiguities can remain. researchgate.net

The definitive assignment of all stereocenters, including the absolute configuration, often requires a combination of methods. While X-ray crystallography provides unambiguous proof of both relative and absolute stereochemistry, obtaining suitable crystals of a complex natural product can be difficult. nih.gov

In the absence of crystals, the absolute stereochemistry is often confirmed through total synthesis. chemrxiv.org Researchers synthesize one or more possible stereoisomers of the natural product and compare their spectroscopic data (especially NMR) and other physical properties (like optical rotation) with those of the isolated natural compound. nih.gov The first total syntheses of this compound were crucial in confirming its structure and stereochemistry. nih.govresearchgate.netnih.gov This synthetic confirmation serves as the ultimate proof of the assigned structure.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Relative Stereochemistry

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of novel natural products like this compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for establishing the molecular formula with high confidence. wgtn.ac.nzbioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its exact mass. bioanalysis-zone.com This precision enables the differentiation between elemental compositions that might otherwise be indistinguishable, providing a definitive molecular formula. For this compound, HRMS would be used to obtain the exact mass of the molecular ion, likely as an adduct with sodium ([M+Na]⁺) or another common ion, from which the precise elemental composition (CₓHᵧO₂) can be calculated and validated. mpg.de

Beyond determining the molecular formula, mass spectrometry provides critical structural information through fragmentation analysis. savemyexams.com In the mass spectrometer, the molecular ion, which is energetically unstable, can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is not random; it is dictated by the underlying chemical structure, with cleavage often occurring at the weakest bonds or leading to the formation of particularly stable fragment ions. libretexts.org

Analysis of the fragmentation pattern of this compound would reveal key structural motifs. For example:

Loss of Small Molecules: The loss of water (a difference of 18 mass units) is a common fragmentation pathway for alcohols, which are abundant in the this compound structure. savemyexams.com

Cleavage of Side Chains: Fragmentation can occur along the carbon backbone, with the resulting fragment masses helping to piece together the sequence of structural units. libretexts.org

Characteristic Ions: Specific functional groups within the molecule, such as the dihydropyran ring or the ester linkage, would produce characteristic fragment ions upon cleavage, further corroborating the proposed structure. libretexts.orglibretexts.org

By carefully analyzing the m/z values of these fragment ions, chemists can assemble a detailed picture of the molecule's connectivity, confirming the structure derived from other spectroscopic methods like NMR.

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD) Spectroscopy, Optical Rotatory Dispersion (ORD)) for Absolute Stereochemistry

Determining the absolute configuration—the precise 3D spatial arrangement of atoms—of a molecule with numerous chiral centers like this compound is one of the most challenging aspects of its structural elucidation. nih.gov While NMR spectroscopy can define the relative stereochemistry between adjacent centers, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, chiroptical methods are paramount. wikipedia.orgnih.gov

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. This technique is particularly useful when the molecule contains chromophores (light-absorbing groups) near its stereocenters. The resulting ECD spectrum, with its characteristic positive or negative peaks (Cotton effects), serves as a unique fingerprint of the molecule's absolute configuration. numberanalytics.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light across a range of wavelengths. wikipedia.org The shape of the ORD curve is directly related to the ECD spectrum and provides complementary information for assigning the absolute stereochemistry. nih.gov

For a complex molecule like this compound, the experimental ECD and ORD spectra are typically compared against spectra predicted computationally for possible stereoisomers. By finding a match between the experimental spectrum and the calculated spectrum of one specific isomer, the absolute configuration of the natural product can be unambiguously assigned. nih.gov This combination of experimental and computational chiroptical analysis is a powerful and reliable approach for conquering the stereochemical complexity of polyketides. nih.govnih.gov

Computational Methods in Support of Structural Elucidation

The structural elucidation of highly complex molecules is rarely accomplished by spectroscopic data alone. Computational chemistry has become an essential partner, providing theoretical data that helps to interpret experimental results, resolve ambiguities, and build a comprehensive understanding of the molecule's structure and behavior. nih.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. researchgate.net Its application in structural elucidation is vast, but it is particularly powerful for predicting spectroscopic properties with a high degree of accuracy. nih.govspectroscopyonline.com

For this compound, DFT calculations would be used to:

Predict NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹³C and ¹H), DFT can predict NMR chemical shifts. Comparing these predicted shifts with the experimental NMR data helps to validate a proposed structure or distinguish between possible isomers.

Simulate Chiroptical Spectra: As mentioned previously, DFT is the engine behind predicting the ECD and ORD spectra for candidate structures. nih.govnih.gov Time-dependent DFT (TD-DFT) is specifically used to calculate the electronic transition energies that give rise to these spectra. nih.govarxiv.org

Calculate Vibrational Frequencies: DFT can predict the infrared (IR) spectrum of a molecule. While the IR spectrum of a large molecule like this compound is complex, comparing the calculated frequencies to the experimental ones can help confirm the presence of key functional groups. researchgate.net

When experimental data is ambiguous, the ability of DFT to provide a theoretical "best fit" for a proposed structure is an invaluable tool for verification. spectroscopyonline.com

Molecular Dynamics Simulations for Conformational Analysis

This compound is not a rigid, static entity. Its large macrocycle and multiple single bonds allow for significant flexibility and a wide range of possible three-dimensional shapes, or conformations. researchgate.net Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. wustl.edu

An MD simulation of this compound would involve:

Building an initial 3D model of the molecule.

Placing it in a simulated environment (e.g., a "box" of water molecules to mimic solution).

Calculating the forces between all atoms and using Newton's laws of motion to simulate their movement over a set period, typically from nanoseconds to microseconds. researchgate.net

The resulting trajectory provides a detailed view of the molecule's dynamic behavior. researchgate.net This is critical for understanding which conformations are most stable and frequently populated in solution. nih.gov This information is crucial because the experimentally observed spectroscopic data (like NMR and CD) is an average of these populated conformations. Therefore, understanding the conformational landscape through MD simulations is essential for correctly interpreting experimental results and for building a realistic model of how the molecule exists and functions in a biological context. The use of MD simulations has been noted for the closely related compound, laulimalide (B1674552), highlighting its importance for this class of molecules. ebi.ac.uk

Challenges in Structural Elucidation of Complex Polyketides

The structural elucidation of complex polyketides like this compound is fraught with challenges that push the limits of analytical science. These molecules are a testament to nature's synthetic prowess, but their complexity creates significant hurdles for chemists.

Sheer Structural Complexity: Polyketides often possess large macrocyclic or polycyclic skeletons, numerous stereocenters, and a high density of varied functional groups. This compound exemplifies this with its large macrolide ring, multiple hydroxyl groups, and epoxide and dihydropyran moieties. Deciphering the connectivity and stereochemistry of every single atom in such a structure is a monumental task.

Low Natural Abundance: Many bioactive natural products are produced by their host organisms (often marine invertebrates like sponges or their symbiotic microorganisms) in very small quantities. The difficulty in isolating sufficient material for extensive spectroscopic analysis (especially multiple 2D NMR experiments) is a common bottleneck.

Conformational Flexibility: As discussed, large macrorings are not rigid. They exist as an ensemble of interconverting conformations in solution. This flexibility can lead to broadened or averaged signals in NMR spectra, making it difficult to extract precise distance and angle information needed for structural determination.

Instability: The intricate arrangement of functional groups can make some polyketides, including members of the laulimalide family, chemically sensitive and prone to degradation or rearrangement under certain conditions (e.g., acyl migration), which can complicate their isolation and analysis. researchgate.net

Biosynthetic Uncertainty: The enzymatic assembly lines (Polyketide Synthases) that build these molecules are themselves incredibly complex. Sometimes, these enzymatic processes can result in unexpected or unusual structural features that are difficult to predict or identify. mdpi.com

Overcoming these challenges requires a synergistic approach, combining multiple, high-end spectroscopic techniques with sophisticated computational modeling to confidently and completely define the structure of these remarkable natural products. tandfonline.com

Total Synthesis Strategies and Methodological Advancements for Neolaulimalide

Historical Overview of Total Synthesis Efforts for the Laulimalide (B1674552) Class

The laulimalide family of natural products, including laulimalide, isolaulimalide (B1252458), and neolaulimalide, were first isolated from marine sponges. acs.org Their unique structures and promising anticancer properties spurred a wave of synthetic efforts. The total synthesis of laulimalide itself has been a formidable challenge that has captivated synthetic chemists for over a decade, leading to the development of numerous innovative synthetic strategies. acs.org While several research groups have successfully completed the total synthesis of laulimalide and its analogues, the synthesis of this compound remained an unachieved goal for a considerable period. researchgate.netresearchgate.net The inherent instability of laulimalide, which can rearrange to isolaulimalide under acidic conditions, presented a significant hurdle. acs.org this compound, however, exhibits greater stability towards acid, making it a more attractive target for potential therapeutic development. acs.org The first total syntheses of this compound and isolaulimalide were reported in 2008, a significant milestone that allowed for the confirmation of this compound's potent cytotoxic and tubulin-polymerizing activities for the first time since its initial discovery. univie.ac.atnih.gov This achievement was the culmination of extensive research and the development of highly efficient and stereocontrolled synthetic routes. rsc.org

Retrosynthetic Analysis of this compound

The concept of retrosynthetic analysis, a problem-solving technique for planning organic syntheses, involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in This approach has been central to the successful total synthesis of this compound.

A common retrosynthetic strategy for this compound involves a convergent approach, where the complex molecule is dissected into several key fragments that are synthesized independently and then coupled together in the later stages of the synthesis. A key disconnection is often made at the ester linkage of the macrolactone ring, leading to a seco-acid precursor. Further disconnections break the carbon skeleton into more manageable subunits.

One prominent retrosynthetic analysis, as illustrated in the first total synthesis, disconnects the this compound macrocycle via a Yamaguchi macrolactonization. acs.org The resulting seco-acid is then further broken down through a Julia-Kocienski olefination reaction between an aldehyde fragment (C2–C16) and a sulfone fragment (C17–C28). acs.orgresearchgate.net This convergent strategy allows for the efficient and flexible construction of the complex carbon framework. acs.orgnih.gov

Table 1: Key Retrosynthetic Disconnections in this compound Synthesis

| Disconnection Strategy | Key Reaction | Resulting Fragments |

| Macrolide Ring Opening | Macrolactonization | Seco-acid |

| C16-C17 Olefin Formation | Julia-Kocienski Olefination | C2–C16 Aldehyde and C17–C28 Sulfone |

Convergent and Stereocontrolled Synthetic Approaches

The formation of the large macrolactone ring is a critical and often challenging step in the total synthesis of this compound. Several macrolactonization methods have been employed to achieve this crucial transformation.

The Yamaguchi macrolactonization has proven to be a particularly effective method for the synthesis of this compound and other macrolides. nih.govsantiago-lab.com This reaction involves the treatment of a hydroxycarboxylic acid (the seco-acid) with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and a base, typically triethylamine, to form a mixed anhydride. chem-station.com Subsequent intramolecular esterification, promoted by a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under high dilution conditions, leads to the formation of the desired macrolactone. santiago-lab.comchem-station.com The steric hindrance provided by the ortho-substituents on the benzoyl group directs the reaction towards the desired intramolecular cyclization. chem-station.com The first total synthesis of this compound successfully utilized the Yamaguchi macrolactonization to close the 20-membered macrocycle. acs.orgnih.gov Various conditions for the Yamaguchi macrolactonization have been explored to optimize the yield of the macrocyclic product. researchgate.net

While the Yamaguchi macrolactonization has been a cornerstone in this compound synthesis, other macrocyclization strategies have been employed for the broader laulimalide class and other complex macrolides. These include Mitsunobu macrolactonization and various metal-catalyzed ring-closing reactions. researchgate.net For instance, ring-closing metathesis (RCM) has become a popular and versatile method for constructing macrocycles in drug discovery. core.ac.ukdrughunter.com Other notable C-C bond forming macrocyclization reactions include Stille and Heck couplings. univie.ac.at While not specifically reported for the initial total synthesis of this compound, these alternative methods highlight the diverse toolkit available to synthetic chemists for tackling the challenge of macrocycle formation.

The construction of the carbon skeleton of this compound with precise control over the numerous stereocenters is a significant challenge. Various stereoselective reactions are employed to achieve this.

A key carbon-carbon bond-forming reaction in the synthesis of this compound is the Julia-Kocienski olefination. nih.govresearchgate.net This reaction provides a highly (E)-selective method for coupling the C2–C16 aldehyde fragment with the C17–C28 sulfone fragment, establishing the crucial C16-C17 double bond. researchgate.net

Other important stereoselective transformations include the Kulinkovich reaction followed by a cyclopropyl-allyl rearrangement to install the exocyclic methylene (B1212753) group. univie.ac.atnih.gov Furthermore, the synthesis of the fragments themselves often relies on well-established methods for stereoselective bond formation, such as aldol (B89426) reactions and asymmetric allylations, to set the required stereochemistry. researchgate.netnih.gov

Table 2: Key Stereoselective Reactions in this compound Synthesis

| Reaction | Purpose | Key Features |

| Julia-Kocienski Olefination | Coupling of C2–C16 and C17–C28 fragments | High (E)-selectivity for the C16-C17 double bond. researchgate.net |

| Kulinkovich Reaction/Cyclopropyl-allyl Rearrangement | Installation of the exocyclic methylene group | Efficient formation of a key structural motif. univie.ac.atnih.gov |

| Asymmetric Aldol Reactions/Allylations | Establishment of stereocenters within fragments | High levels of diastereoselectivity. |

Stereoselective Formation of Carbon-Carbon Bonds

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis, particularly for the construction of cyclic systems, including the macrocyclic cores of natural products. medwinpublishers.comthieme-connect.de This reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org

The tolerance of RCM catalysts to a wide range of functional groups makes it an ideal strategy for late-stage macrocyclization in the synthesis of complex molecules. medwinpublishers.com RCM has been successfully employed to synthesize a wide variety of ring sizes, from 5-membered rings to large macrocycles containing 30 or more atoms. medwinpublishers.comwikipedia.org

While direct application of RCM in the completed total syntheses of this compound is not prominently featured in the provided search results, its utility in constructing macrocyclic structures similar to this compound is well-documented. For example, RCM was a key step in forming the 14-membered macrolactone in the synthesis of 11-epi-lyngbouilloside aglycon. frontiersin.org It was also instrumental in the synthesis of the naturally occurring cyclophane floresolide, forming a 12-membered ring. wikipedia.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the newly formed double bond, with specific catalysts developed to favor the formation of either (E)- or (Z)-isomers. wikipedia.org

Stereoselective Introduction of Key Functional Groups

The biological activity of this compound is intimately linked to its specific three-dimensional structure, which is defined by multiple stereocenters. Therefore, the stereocontrolled introduction of key functional groups is of paramount importance during its total synthesis.

Kulinkovich Reaction and Cyclopropyl-Allyl Rearrangement

A combination of the Kulinkovich reaction and a subsequent cyclopropyl-allyl rearrangement has been effectively utilized to install the exocyclic methylene group found in this compound. acs.orgnih.govresearchgate.net This two-step sequence provides a strategic approach to forming this specific structural motif.

The Kulinkovich reaction itself is a powerful method for the synthesis of cyclopropanols from esters or lactones using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. The resulting cyclopropanol (B106826) can then undergo a variety of transformations. In the synthesis of this compound, the cyclopropanol intermediate is subjected to a rearrangement to furnish the desired exocyclic alkene. This strategic maneuver was a key feature in the first total syntheses of this compound and isolaulimalide. acs.orgnih.govcolab.wsmolaid.com

Sharpless Asymmetric Epoxidation (SAE) and Related Transformations

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols. acs.org This reaction employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant, typically tert-butyl hydroperoxide. The choice of the chiral tartrate ((+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting epoxy alcohol with high enantiomeric excess.

In the context of laulimalide, a closely related natural product, the Sharpless Asymmetric Epoxidation played a crucial role. acs.org Specifically, it was used to selectively form the 16,17-epoxide of laulimalide from an unprotected deoxy precursor. acs.org The high degree of reagent control in the SAE process allowed for both high stereoselectivity and regioselectivity. acs.org Given the structural similarities between laulimalide and this compound, the SAE and related asymmetric epoxidation methods represent a powerful strategy for introducing the epoxide functionality with the correct stereochemistry during the synthesis of this compound and its analogues.

Asymmetric Alkylation and Aldol Reactions

Asymmetric alkylation and aldol reactions are fundamental transformations for the construction of chiral centers in organic synthesis. Evans' oxazolidinones are frequently used as chiral auxiliaries in asymmetric alkylation reactions to control the stereochemical outcome. researchgate.net This strategy has proven successful in the total synthesis of numerous biologically active natural products. researchgate.net By attaching the chiral auxiliary to a carboxylic acid derivative, deprotonation and subsequent alkylation proceed with high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral alkylated product.

Asymmetric aldol reactions, on the other hand, are essential for forming carbon-carbon bonds while simultaneously creating one or two new stereocenters. Various methods have been developed to control the stereoselectivity of the aldol reaction, including the use of chiral substrates, chiral auxiliaries, chiral reagents, and chiral catalysts. These reactions are critical for building the polyketide backbone of molecules like this compound, which is rich in hydroxyl and methyl-substituted stereocenters.

Fragment Coupling Strategies

The total synthesis of this compound, a complex marine macrolide, is a significant challenge that has been successfully addressed through convergent strategies. These strategies involve the synthesis of large, complex fragments of the molecule which are then joined together in the later stages. This approach is generally more efficient for complex targets than a linear synthesis where the molecule is built step-by-step from one end.

In the first total synthesis of this compound, accomplished by Mulzer and colleagues, the molecule was retrosynthetically disconnected into two primary fragments of similar complexity. researchgate.netnih.gov The key fragments identified were a C2–C16 aldehyde fragment and a C17–C28 sulfone fragment. researchgate.netnih.gov

The crucial step of joining these two major building blocks was achieved using a Julia-Lythgoe-Kocienski olefination . researchgate.netnih.govnih.gov This powerful carbon-carbon bond-forming reaction is renowned for its high efficiency and, critically for this synthesis, its high (E)-selectivity, which establishes the correct geometry of the resulting double bond. researchgate.netnih.gov This reaction proved robust, delivering the coupled product which served as a key intermediate for the synthesis of this compound as well as its isomers, laulimalide and isolaulimalide. researchgate.net

Following the successful coupling of the northern and southern fragments, the next pivotal step was the macrolactonization to form the large ring structure. For this key transformation, various conditions for the Yamaguchi macrolactonization were employed. researchgate.netnih.govresearchgate.net This esterification method is widely used for the formation of macrocycles from a linear hydroxy acid precursor and was instrumental in closing the macrocycle of this compound. nih.gov The convergent route, featuring these specific coupling reactions, was described as fully stereocontrolled. nih.gov

| Coupling Stage | Reacting Fragments/Precursor | Key Reaction | Purpose |

| Fragment Union | C2–C16 aldehyde and C17–C28 sulfone | Julia-Lythgoe-Kocienski Olefination | To couple the two major fragments with high (E)-stereoselectivity. researchgate.netnih.gov |

| Macrocycle Formation | Seco-acid (linear precursor) | Yamaguchi Macrolactonization | To form the 20-membered macrolide ring via esterification. researchgate.netnih.govnih.gov |

Late-Stage Functionalization and Derivatization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, fully formed molecule to generate analogues. wikipedia.org This approach avoids the need for a complete de novo synthesis for each new derivative, enabling the rapid exploration of structure-activity relationships (SAR). wikipedia.orgwuxiapptec.com For a molecule like this compound, LSF provides access to novel analogues that can be evaluated for improved biological properties. acs.org

Significant efforts in this area have focused on modifying this compound's sister compound, laulimalide, with strategies directly applicable to this compound. One prominent strategy involves a late-stage cross-metathesis diversification . researchgate.netnih.gov An efficient synthesis can produce the macrocyclic core with a pendant vinyl group, which then serves as a handle for introducing various side chains via metathesis with a wide array of alkenes. researchgate.net This provides a step-economical route to a library of analogues with modifications exclusively in the side-chain region. researchgate.net

Derivatization has also been explored at various other positions on the macrolide scaffold to probe their importance for biological activity. acs.org

C20-Hydroxyl Group: Modifications at this position, such as introducing methoxy (B1213986) or acetoxy groups, were found to be tolerated, resulting in analogues with only moderately diminished potency. acs.orgnih.gov However, introducing a large, bulky group like a tert-butyldimethylsilyl (OTBS) ether at this position led to a drastic reduction in activity. acs.orgnih.gov

C15-Position: An acetoxy modification at C15 was well-tolerated, whereas a methoxy substitution significantly reduced potency. acs.orgnih.gov

C21-C27 Side Chain: In contrast, structural variations in the C21 to C27 dihydropyran side chain region were generally found to be poorly tolerated, with most analogues showing significantly lower potency. acs.orgnih.gov

These derivatization studies are crucial for identifying the pharmacophore of the molecule and guiding the design of future analogues with potentially enhanced therapeutic profiles.

| Position(s) | Modification Type | Reported Impact on Potency | Enabling Strategy |

| C20 | Methoxy, Acetoxy | Moderately diminished potency. acs.orgnih.gov | Standard acylation/etherification on advanced intermediate. |

| C20 | OTBS ether (bulky group) | Drastically reduced potency. acs.orgnih.gov | Silylation of the hydroxyl group. |

| C15 | Acetoxy | Well-tolerated. acs.orgnih.gov | Late-stage acylation. |

| C21-C27 | Various side chains | Generally not well-tolerated. acs.orgnih.gov | Late-stage cross-metathesis. researchgate.net |

Synthetic Challenges and Solutions (e.g., Acyl Migration Mitigation)

The synthesis of complex polyketide natural products is invariably fraught with challenges, including the stereocontrolled installation of multiple chiral centers and the handling of sensitive functional groups. In the case of this compound, a particularly significant challenge arises from the inherent instability of its structure, specifically its propensity for intramolecular acyl migration . researchgate.netnih.gov

This compound possesses an ester linkage at the C20 hydroxyl group within a flexible macrocycle containing a nearby C19 hydroxyl group. This 1,2-diol-like arrangement is susceptible to acyl migration, a process where the acyl group at C20 transfers to the C19 oxygen. This rearrangement leads to the formation of isolaulimalide, a constitutional isomer with a contracted 19-membered macrocyclic ring. This isomerization complicates the final steps of the synthesis, making the isolation and purification of pure this compound difficult. researchgate.netmdpi.com

To overcome this critical issue, the team behind the first total synthesis developed what they termed a "carefully elaborated endgame". researchgate.netnih.gov This involved a strategic sequence of reactions in the final stages of the synthesis, carefully choosing protecting groups and the order of their removal to minimize or prevent the undesired acyl migration. researchgate.net While the precise conditions of this endgame are often specific to the detailed route, the principle involves manipulating the molecule under conditions that disfavor the equilibrium or kinetics of the migration process, for instance, by choosing specific pH conditions and reaction temperatures during deprotection steps. This strategic planning in the final steps was crucial for successfully isolating this compound and confirming its cytotoxicity for the first time since its discovery. researchgate.netnih.gov

Comparison of Different Synthetic Routes (Efficiency, Atom Economy, Stereoselectivity)

The first and, to date, the benchmark total synthesis of this compound was reported by Gollner and Mulzer. nih.gov This synthesis provides a clear case study for analysis.

Stereoselectivity: The route is described as a "convergent, fully stereocontrolled" synthesis. nih.gov High stereoselectivity was ensured through the use of powerful and predictable reactions. For instance, the Julia-Lythgoe-Kocienski olefination used for fragment coupling is known for its high (E)-selectivity, while other steps in the synthesis of the fragments relied on established methods for asymmetric synthesis to set the numerous stereocenters correctly. researchgate.netresearchgate.net

Atom Economy: Atom economy, a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. numberanalytics.com While a full atom economy calculation for the entire this compound synthesis is complex, the efficiency of key steps can be considered. The Yamaguchi macrolactonization , while effective, is not perfectly atom-economical as it generates stoichiometric byproducts from the activating agent. researchgate.net In contrast, other strategies used in the synthesis of related macrolides, such as the ruthenium-catalyzed alkene-alkyne coupling developed by the Trost group for laulimalide, are highlighted as being exceptionally atom-economical, as they rearrange the atoms of the substrate to form the product with no loss of atoms. numberanalytics.comnih.gov This highlights a key area where different strategic choices can lead to greener and more efficient syntheses. monash.edu

| Metric | Gollner/Mulzer Synthesis of this compound | Comments |

| Longest Linear Sequence | 21 steps nih.gov | A measure of the synthesis's length and complexity. |

| Overall Yield | 3% nih.gov | Reflects the cumulative efficiency of all steps. |

| Key Reactions | Julia-Kocienski Olefination, Yamaguchi Macrolactonization nih.gov | These choices define the core strategy for fragment assembly and cyclization. |

| Stereocontrol | Fully stereocontrolled nih.gov | High-fidelity reactions ensured the correct 3D structure. |

| Atom Economy | Moderate | While effective, some key steps like Yamaguchi lactonization generate stoichiometric waste, which is common in complex syntheses. researchgate.net |

Proposed Biosynthesis of Neolaulimalide

Polyketide Biosynthesis Pathway Considerations

The biosynthesis of polyketides is an enzyme-catalyzed process that constructs complex carbon skeletons from simple acyl-CoA precursors. ontosight.ainih.gov This pathway is analogous to fatty acid synthesis but generates a much greater diversity of chemical structures. wikipedia.orgnih.gov The core process involves three main stages: initiation, chain elongation, and modification. ontosight.ai

Initiation : The pathway begins with a "starter unit," typically a small carboxylic acid derivative like acetyl-CoA or propionyl-CoA, which is loaded onto the enzymatic machinery. nih.gov

Chain Elongation : The starter unit is sequentially extended through the addition of "extender units." nih.gov The most common extender units are malonyl-CoA and methylmalonyl-CoA, which are derived from the carboxylation of acetyl-CoA and propionyl-CoA, respectively. nih.gov Each condensation step is accompanied by a decarboxylation, which drives the reaction forward. wikipedia.org

Modification : During and after the chain elongation process, the growing polyketide chain can undergo various chemical modifications, including reductions, dehydrations, and cyclizations, to yield the final complex structure. ontosight.aimdpi.com

For Neolaulimalide, the backbone is proposed to be assembled from a combination of acetate (B1210297) and propionate-derived units, consistent with the general model of polyketide biosynthesis.

Role of Polyketide Synthases (PKS) in Macrolide Assembly

The enzymatic complexes responsible for synthesizing polyketides are known as polyketide synthases (PKSs). ontosight.ainih.gov Macrolides like this compound are typically synthesized by Type I PKSs. wikipedia.orgmdpi.com These are massive, multi-domain enzymes that function as a molecular "assembly line." nih.govnih.gov

Type I PKSs are organized into modules, with each module being responsible for one cycle of chain elongation. nih.govmdpi.com A typical module contains several catalytic domains that perform specific functions. wikipedia.org

| PKS Domain | Function |

| Acyltransferase (AT) | Selects a specific extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein. nih.govnih.gov |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and shuttles it between the various catalytic domains. mdpi.com |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbon atoms (from malonyl-CoA) or three carbon atoms (from methylmalonyl-CoA). nih.govmdpi.com |

| Ketoreductase (KR) | Reduces the β-keto group formed during condensation to a hydroxyl group. wikipedia.org |

| Dehydratase (DH) | Eliminates water from the β-hydroxy group to form a double bond. wikipedia.orgmdpi.com |

| Enoyl Reductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. wikipedia.org |

| Thioesterase (TE) | Catalyzes the release of the completed polyketide chain from the PKS, often accompanied by cyclization to form the macrolide ring. wikipedia.orgmdpi.com |

The specific sequence and combination of these domains within the PKS modules dictate the final structure of the polyketide. The assembly of the this compound backbone concludes when the thioesterase (TE) domain catalyzes the intramolecular cyclization, releasing the macrolactone core. wikipedia.orgmdpi.com

Post-PKS Modifications and Enzymatic Transformations

After the macrolide core of this compound is released from the PKS assembly line, it undergoes a series of "tailoring" reactions. These post-PKS modifications are carried out by discrete enzymes, often encoded by genes located within the same biosynthetic gene cluster as the PKS genes. nih.govnih.gov These modifications are crucial for the final structure and biological activity of the molecule. mdpi.com

A key structural feature of this compound is its epoxide ring. nih.gov This functional group is typically installed late in the biosynthetic pathway by a dedicated tailoring enzyme. mdpi.com The formation of this epoxide is a stereoselective process, meaning it produces a specific three-dimensional arrangement. mdpi.comrsc.org

This transformation is commonly catalyzed by a monooxygenase, such as a flavin-dependent monooxygenase or a cytochrome P450 enzyme. mdpi.comorgsyn.org These enzymes use molecular oxygen and a reducing agent (like NADH or NADPH) to introduce one atom of oxygen into the substrate, forming the epoxide. In rice, for example, the 9-cis-epoxycarotenoid dioxygenase (NCED) is a key enzyme in the biosynthesis of abscisic acid, demonstrating the role of such enzymes in creating epoxide structures in natural product pathways. frontiersin.org While the specific enzyme for this compound is unknown, the mechanism is expected to follow these established biochemical principles.

Other tailoring reactions include hydroxylations and dehydrations. Hydroxyl groups can be introduced at specific positions on the macrolide ring by hydroxylase enzymes, which are often cytochrome P450 monooxygenases. mdpi.commdpi.com These enzymes are responsible for many of the oxidative modifications seen in polyketide natural products. nih.gov Dehydration reactions, which form double bonds, can also occur as a post-PKS modification, catalyzed by separate dehydratase enzymes, to fine-tune the structure of the final molecule. mdpi.comrsc.org

Stereoselective Epoxidation Mechanisms

Identification and Characterization of Biosynthetic Genes and Enzymes

The complete blueprint for the biosynthesis of a natural product like this compound is encoded in the organism's DNA within a biosynthetic gene cluster (BGC). nih.govplos.org A BGC is a contiguous stretch of genes that includes the code for the core PKS enzymes as well as the necessary tailoring enzymes, transporters, and regulatory proteins. plos.org

Identifying the this compound BGC would involve sequencing the genome of the producing organism (likely a microorganism symbiotic with the Cacospongia mycofijiensis sponge). nih.gov Bioinformatic tools can then be used to mine the genome for sequences characteristic of PKS and other biosynthetic genes. mdpi.comnih.gov Once a putative BGC is identified, its function can be confirmed through genetic experiments, such as gene knockouts or heterologous expression, where the gene cluster is transferred to and expressed in a different, more easily cultured host organism. researchgate.net While the total synthesis of this compound has been successfully achieved, its natural biosynthetic pathway and the corresponding gene cluster have not yet been fully identified and characterized. rsc.orgacs.org

Precursor Incorporation Studies for Pathway Elucidation

A powerful experimental method to probe a biosynthetic pathway is through precursor incorporation studies. This technique involves feeding the producing organism with isotopically labeled versions of simple, suspected precursors, such as ¹³C- or ¹⁴C-labeled acetate or propionate.

The labeled precursors are taken up by the organism and incorporated into the final natural product via the biosynthetic pathway. The resulting this compound is then isolated, and its structure is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). By determining the precise locations of the isotopic labels in the final molecule, researchers can deduce which atoms in the structure originated from which precursors. This provides direct, experimental evidence for the building blocks used in the pathway and helps to validate the proposed biosynthetic model derived from the polyketide rules. Such studies would be essential to confirm the hypothesized biosynthetic route to this compound.

Comparative Biosynthetic Analysis with Related Marine Natural Products

The biosynthesis of complex natural products like this compound is governed by large, multifunctional enzymes encoded by contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). wur.nlnih.gov These clusters are essentially blueprints for the production of specific secondary metabolites. wur.nl this compound, a 20-membered macrolide, is believed to be synthesized by a Type I Polyketide Synthase (PKS) system, likely from a microbial symbiont within its host marine sponge, Cacospongia mycofijiensis. chemrxiv.orgnih.gov A comparative analysis of its proposed biosynthesis with that of closely related compounds, particularly laulimalide (B1674552), offers significant clues into the enzymatic mechanisms that generate structural diversity.

Polyketide synthases and non-ribosomal peptide synthetases (NRPSs) are modular enzymes that assemble complex molecules in an assembly-line fashion. frontiersin.orgebi.ac.uk Each module in a PKS is responsible for adding and modifying a specific building block, typically a two-carbon unit derived from acetyl-CoA or its derivatives, to the growing polyketide chain. frontiersin.orgebi.ac.uk The variation in the number and type of enzymatic domains within each module—such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER)—dictates the final structure of the polyketide backbone. The final step is typically the release of the completed chain from the synthase, often accompanied by cyclization into a macrolactone, a reaction catalyzed by a thioesterase (TE) domain. nih.gov

Comparison with Laulimalide

This compound shares a high degree of structural similarity with laulimalide (also known as fijianolide B), a compound co-isolated from the same sponge. nih.govacs.org This strong resemblance suggests that their biosynthetic pathways are largely congruent, likely originating from highly homologous BGCs. The primary structural difference lies in the point of macrolactonization.

Laulimalide: Possesses a 19-membered macrolactone ring, formed by an ester bond between the C1 carboxyl group and the C19 hydroxyl group.

This compound: Features an expanded 20-membered ring due to the ester linkage forming between the C1 carboxyl group and the C20 hydroxyl group. nih.gov

This critical distinction is proposed to arise from the differing selectivity of the thioesterase (TE) domain in the final PKS module. While the PKS assembly lines for both compounds are hypothesized to construct identical polyketide chains, the respective TE domains likely recognize and catalyze the esterification with different hydroxyl groups on the same precursor molecule. This highlights the role of the TE domain not just as a release enzyme but as a key gatekeeper that determines the final macrocyclic architecture. nih.gov

| Compound | Key Structural Feature | Macrocycle Size | Site of Lactonization (Ester Bond) |

|---|---|---|---|

| This compound |  | 20-membered ring | C1 carboxyl to C20 hydroxyl |

| Laulimalide |  | 19-membered ring | C1 carboxyl to C19 hydroxyl |

Broader Comparison with Other Marine Macrolides

The principles of modularity and enzymatic specificity extend to a wide array of marine macrolides. The structural diversity observed in compounds like the fijianolides, zampanolide, and dactylolide can be traced back to variations within their respective PKS gene clusters. nih.govrsc.org

Modular Variation: The presence, absence, or modification of catalytic domains within the PKS modules leads to different patterns of reduction and dehydration along the polyketide backbone, creating diverse stereochemistry and saturation levels.

Tailoring Enzymes: Post-PKS modifications by enzymes encoded within the BGC are crucial for achieving the final, bioactive structure. These "tailoring" enzymes, such as P450 monooxygenases, methyltransferases, and glycosyltransferases, can install features like the C16-C17 epoxide ring common to laulimalide and other related compounds. The various fijianolides isolated alongside laulimalide and this compound exhibit modifications to the C-20 side chain, further underscoring the role of these tailoring enzymes in generating a family of related natural products. nih.gov

The comparative analysis of the bleomycin, tallysomycin, and zorbamycin (B576740) BGCs provides a well-studied precedent for how nature achieves structural diversity from similar biosynthetic templates. nih.gov It demonstrates that even subtle changes in the enzymatic machinery, such as the number or activity of specific domains, can lead to distinct final products. nih.gov Similarly, the proposed biosynthetic pathway for this compound, when compared to that of laulimalide and other marine macrolides, exemplifies this evolutionary strategy. The core PKS machinery is conserved, while variations in key domains, particularly the terminating thioesterase, and differing suites of tailoring enzymes, drive the diversification of chemical structures. The identification and characterization of the this compound BGC will be essential to confirm these hypotheses and fully elucidate the enzymatic basis for its unique structure. secondarymetabolites.org

| Feature | Hypothetical Biosynthetic Origin in Laulimalide BGC | Hypothetical Biosynthetic Origin in this compound BGC | Comment |

|---|---|---|---|

| Polyketide Backbone | Identical set of core PKS modules and domains | Identical set of core PKS modules and domains | High structural homology suggests a conserved assembly line for the linear polyketide precursor. |

| C16-C17 Epoxide | Post-PKS tailoring by an epoxidase/oxygenase | Post-PKS tailoring by an epoxidase/oxygenase | This feature is present in both molecules, suggesting a shared tailoring enzyme. |

| Macrolactonization | Thioesterase (TE) domain with specificity for C19-OH | Thioesterase (TE) domain with specificity for C20-OH | The key proposed point of divergence, leading to different ring sizes. acs.orgnih.gov |

Molecular Mechanism of Action Moa and Cellular Biology of Neolaulimalide

Interaction with Microtubules and Tubulin Polymerization Dynamics

Neolaulimalide exerts its biological effects by directly targeting tubulin, the fundamental protein subunit of microtubules. It is classified as a microtubule-stabilizing agent (MSA), promoting the polymerization of tubulin into microtubules and protecting them from disassembly. researchgate.net This activity is shared with its well-studied analogue, Laulimalide (B1674552), which has been shown to induce tubulin polymerization with comparable efficiency.

A defining characteristic of this compound and its chemical family is its interaction with a novel binding site on the tubulin heterodimer. nih.govresearchgate.net X-ray crystallography studies on the related compound Laulimalide have revealed that it binds to a unique site on the exterior of β-tubulin. nih.govacs.org This site is geographically separate and non-overlapping with the binding pocket for the Taxane (B156437) class of drugs, such as Paclitaxel (B517696). nih.govnih.govresearchgate.net This distinct binding location is a key factor in this compound's ability to circumvent common mechanisms of drug resistance. researchgate.netresearchgate.net

The binding of Laulimalide and the related compound Peloruside A involves their macrolide core structures interacting with a second tubulin dimer across adjacent protofilaments. nih.gov This interaction also allosterically stabilizes the M-loop of β-tubulin, a region crucial for establishing lateral contacts within the microtubule and part of the taxane-binding site. nih.gov

Microtubules are cylindrical polymers composed of protofilaments, which are linear chains of αβ-tubulin heterodimers. The stability of the microtubule lattice depends on both the longitudinal contacts between tubulin dimers within a protofilament and the lateral contacts between adjacent protofilaments. nih.gov this compound, like Laulimalide, enhances microtubule stability by reinforcing these interactions. ebi.ac.uk

Molecular modeling and structural studies indicate that these non-taxane site binders tighten the longitudinal interactions between adjacent αβ-tubulin heterodimers. ebi.ac.uk Furthermore, they have a particularly strong stabilizing effect on the lateral interactions between neighboring protofilaments. nih.govebi.ac.uk This dual-stabilization mechanism, strengthening contacts both along and between protofilaments, effectively locks the microtubule into a hyper-stable state, thereby inhibiting its essential dynamic properties.

Distinct Binding Site on β-Tubulin (Non-Taxane Site)

Cellular Responses to Microtubule Stabilization

The hyper-stabilization of microtubules induced by this compound profoundly disrupts cellular processes that rely on microtubule dynamics.

Microtubules are the primary components of the mitotic spindle, the intricate machinery responsible for segregating chromosomes during cell division (mitosis). The proper function of the spindle requires rapid transitions between microtubule polymerization and depolymerization. By suppressing these dynamics, microtubule-stabilizing agents like this compound cause a mitotic block. nih.govnih.gov

Cells treated with these agents are unable to form a functional bipolar spindle, leading to an arrest in the G2/M phase of the cell cycle. researchgate.net Immunofluorescence studies with Laulimalide analogues show classic microtubule bundling throughout the cell, a hallmark of potent microtubule stabilization that disrupts the delicate architecture of the mitotic spindle. nih.govacs.org This disruption activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the spindle, preventing progression into anaphase. elifesciences.org

| Cellular Process | Effect of this compound-induced Microtubule Stabilization |

| Microtubule Dynamics | Suppressed; polymerization is favored over depolymerization |

| Mitotic Spindle | Formation is disrupted; abnormal microtubule bundles are formed |

| Cell Cycle | Arrested at the G2/M phase |

| Chromosome Segregation | Inhibited due to non-functional spindle |

Prolonged arrest at the mitotic checkpoint due to a dysfunctional spindle is a potent trigger for programmed cell death, or apoptosis. promegaconnections.com This process is a critical anti-cancer mechanism, eliminating cells that have sustained irreparable damage or are proliferating uncontrollably. aging-us.com Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov

The cellular stress caused by mitotic arrest leads to the activation of apoptotic signaling cascades. aging-us.com While the precise pathways activated by this compound are an area of ongoing research, microtubule-stabilizing agents are generally known to induce the intrinsic pathway. This involves changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis. plos.org The inability to resolve the mitotic block ultimately forces the cell to commit to a self-destruct program. promegaconnections.com

Impact on Cell Cycle Progression and Mitotic Spindle Formation

Molecular Targets and Signaling Pathways Affected by this compound (in vitro)

The primary molecular target of this compound is the tubulin protein, the fundamental component of microtubules. researchgate.netebi.ac.uk By binding to a novel site on β-tubulin, this compound acts as a potent microtubule-stabilizing agent (MSA). nih.govresearchgate.net This was confirmed for this compound in 2009, showing that it induces tubulin polymerization as efficiently as Laulimalide. researchgate.net The stabilization of microtubules disrupts their intrinsic dynamic instability, which is crucial for their various cellular functions. uzh.ch

This interference with microtubule dynamics has profound effects on cellular signaling pathways, particularly those governing cell division. The key consequences observed in vitro include:

Disruption of Mitotic Spindles: Stabilized microtubules are unable to form the normal, highly dynamic mitotic spindles required for chromosome segregation during mitosis. nih.gov Treatment with Laulimalide analogues leads to the formation of aberrant and non-functional mitotic spindles. nih.gov

Mitotic Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression, typically at the G2/M phase. nih.gov

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, which is the primary mechanism of cytotoxicity for microtubule-stabilizing agents. nih.gov

The molecular mechanism involves this compound binding to tubulin and promoting a conformational state that favors polymerization and strengthens the interactions between tubulin dimers. uzh.chacs.org This action is distinct from that of taxanes, allowing this compound to affect signaling pathways even in taxane-resistant cells. ebi.ac.uk

In Vitro Cellular Assays for Mechanistic Investigations

A variety of in vitro assays are employed to elucidate the specific molecular and cellular mechanisms of this compound. mdpi.com These assays are crucial for confirming its activity as a microtubule stabilizer and for quantifying its effects on cancer cells.

Key Mechanistic Assays:

| Assay Type | Purpose | Description |

| Tubulin Polymerization Assay | To directly measure the effect on microtubule formation. | Purified tubulin is incubated with the compound, and polymerization is monitored over time by measuring the increase in turbidity (light scattering) or fluorescence. frontiersin.orgresearchgate.net this compound, as a stabilizer, is expected to enhance the rate and extent of polymerization. researchgate.net |

| Immunofluorescence Microscopy | To visualize the effect on the cellular microtubule network. | Cells are treated with the compound, and then microtubules are stained with fluorescently-labeled antibodies. This allows for direct observation of changes such as increased microtubule density and the formation of abnormal microtubule bundles and mitotic spindles. acs.org |

| Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) | To quantify the antiproliferative and cytotoxic effects. | These colorimetric assays measure the metabolic activity or total protein content of treated cells to determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). researchgate.netuii.ac.id |

| Flow Cytometry | To analyze the effect on cell cycle progression. | Cells are stained with a DNA-binding dye and analyzed to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M). Treatment with this compound typically shows an accumulation of cells in the G2/M phase, consistent with mitotic arrest. nih.gov |

| Competitive Binding Assays | To determine the binding site on tubulin. | These assays test the ability of this compound to displace a radiolabeled ligand (like Paclitaxel) from microtubules. The inability of Laulimalide analogues to displace Paclitaxel confirmed they bind to a different site. nih.gov |

These assays collectively provide a comprehensive understanding of this compound's mechanism, confirming its role as a non-taxane site microtubule-stabilizing agent. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies and Analogues of Neolaulimalide

Design and Synthesis of Neolaulimalide Analogues and Derivatives

The journey into understanding the SAR of this compound began with the successful total synthesis of the natural product itself. The first total syntheses of this compound and its isomer, Isolaulimalide (B1252458), were achieved through a convergent, fully stereocontrolled route. nih.gov Key chemical reactions in this process included a Yamaguchi macrolactonization to form the large ring, a Julia-Lythgoe-Kocienski olefination to connect key fragments, and a combination of a Kulinkovich reaction and a cyclopropyl-allyl rearrangement to install the distinctive exo-methylene group. nih.govnih.gov This synthetic achievement not only confirmed the structure of this compound but also opened the door for the rational design and synthesis of a wide array of analogues. nih.govresearchgate.net

Multiple research groups have since developed strategies for producing this compound derivatives. chemrxiv.org These synthetic efforts are crucial for SAR studies, allowing for the systematic modification of various parts of the molecule. Strategies often focus on creating simplified analogues to reduce the complexity and cost of synthesis, or on targeted modifications of specific functional groups hypothesized to be important for bioactivity. chemrxiv.org Common reactions leveraged in these syntheses include the Julia-Kocienski olefination for fragment coupling and the Yamaguchi macrolactonization for the critical ring-closing step. researchgate.net

Impact of Specific Structural Modifications on Microtubule Binding and Cellular Activity

The synthesis of various analogues has enabled detailed investigation into how specific parts of the this compound molecule contribute to its ability to stabilize microtubules and exert cytotoxic effects.

Importance of the C16-C17 Epoxide Moiety

The epoxide ring located at the C16-C17 position is a prominent and reactive feature of the this compound structure. Its importance is highlighted by its inherent instability under even mild acidic conditions. chemrxiv.org This fragility can lead to an intramolecular reaction with the C20-hydroxyl group, causing the epoxide ring to open and form Isolaulimalide, a less potent isomer. chemrxiv.orgwgtn.ac.nz This transformation underscores the critical role of the intact epoxide for optimal activity. chemrxiv.org

However, SAR studies have shown a complex relationship. An analogue where the epoxide was removed (C16-C17-des-epoxy laulimalide) was found to be one of the most potent analogues, suggesting the epoxide itself might not be an absolute requirement for activity. acs.org In contrast, when this modification was combined with another change—methylation of the C20-hydroxyl group—the resulting C16-C17-des-epoxy, C20-methoxy analogue was significantly less potent and appeared to work through a different mechanism, inducing unique interphase microtubule structures. acs.org This indicates that while the epoxide is a key feature, its contribution to activity is intricately linked with the nature of other functional groups in the molecule.

Role of the C20-Hydroxyl Group

The hydroxyl group at the C20 position plays a multifaceted role in this compound's activity and stability. As mentioned, its nucleophilic character makes it responsible for the degradation of this compound to the less active Isolaulimalide by attacking the C16-C17 epoxide. chemrxiv.org This has prompted the synthesis of analogues with modifications at this position to enhance chemical stability. chemrxiv.org

Studies on these analogues have revealed that the C20-hydroxyl is not merely a source of instability but also a crucial contributor to the molecule's potency. Simple modification of this group, such as converting it to a methoxy (B1213986) group, was found to decrease potency by as much as two orders of magnitude. researchgate.net This significant loss of activity is attributed to the disruption of an internal hydrogen bond between the C20-hydroxyl and the enoate portion of the molecule, an interaction believed to provide important conformational stability to the macrolactone ring. researchgate.net An acetoxy modification at this position also reduces, though less dramatically, the compound's activity. researchgate.net Interestingly, while a C20-methoxy analogue of laulimalide (B1674552) was potent, its combination with the des-epoxy modification at C16-C17 resulted in a sharp decline in potency. acs.org

Table 1: Impact of Structural Modifications on Laulimalide/Neolaulimalide Analogue Activity

| Modification | Resulting Analogue | Observed Activity/Effect | Citation |

| Epoxide Removal | C16-C17-des-epoxy laulimalide | Potent activity, similar mechanism to parent compound. | acs.org |

| Hydroxyl Methylation | C20-methoxy laulimalide | Potent activity, similar mechanism to parent compound. | acs.org |

| Combined Modification | C16-C17-des-epoxy, C20-methoxy laulimalide | Significantly less potent; induces unique microtubule structures. | acs.org |

| Hydroxyl Acetylation | C20-acetoxy laulimalide | Reduced activity compared to parent compound. | researchgate.net |

| Epoxide Ring Opening | Isolaulimalide | Less potent than this compound/Laulimalide. | chemrxiv.org |

Analysis of Macrolactone Ring Conformation

For this compound, specific intramolecular interactions are thought to stabilize a bioactive conformation. A key example is the proposed hydrogen bond between the C20-hydroxyl group and the enoate carbonyl, which is believed to confer a degree of conformational stability to the ligand. researchgate.net The significant loss of activity observed when the C20-hydroxyl is modified underscores the importance of maintaining this specific conformation for optimal microtubule binding. researchgate.net The floppiness of ring systems within natural products can make structural determination and SAR analysis challenging, as the observed biological activity is dependent on the molecule adopting the correct shape to interact with its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneovarsity.org The fundamental principle is that variations in a molecule's structure influence its activity, and this relationship can be quantified. neovarsity.org QSAR models are valuable tools in drug discovery for predicting the activity of novel, unsynthesized compounds, thereby helping to prioritize synthetic efforts. neovarsity.orgmdpi.com

The QSAR modeling process involves several steps:

Data Preparation : Compiling a dataset of compounds with known biological activities. neovarsity.org

Descriptor Calculation : Representing the molecules numerically using molecular descriptors that quantify various properties (e.g., steric, electronic, topological). neovarsity.org

Model Building : Using statistical methods, such as multi-linear regression (MLR) or machine learning algorithms, to create an equation that links the descriptors to the activity. neovarsity.orgmdpi.com

Validation : Rigorously testing the model's robustness and predictive power using statistical metrics and test sets of compounds. jbclinpharm.org

While specific QSAR models exclusively for this compound are not extensively detailed in the provided literature, the principles are directly applicable. A QSAR study on a library of this compound analogues would aim to build a predictive model based on their measured cytotoxicity or microtubule-stabilizing effects. mdpi.com

Ligand-Based and Structure-Based Approaches in SAR

SAR studies, including QSAR, can be broadly categorized into two approaches: ligand-based and structure-based. cbcs.sefrontiersin.org

Ligand-Based Approaches : These methods are employed when the three-dimensional structure of the biological target is unknown. cbcs.se The analysis relies solely on a series of molecules known to be active. By comparing their structures and activities, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups required for activity. 3D-QSAR is a prominent ligand-based method where molecules are aligned, and the correlation between their 3D properties (like steric and electrostatic fields) and activity is modeled. neovarsity.org

Structure-Based Approaches : When the 3D structure of the target protein is available—as is the case for tubulin, the target of this compound—structure-based drug design becomes possible. cbcs.se This approach uses molecular docking to simulate how a ligand (e.g., a this compound analogue) binds to the target's active site. mdpi.com By analyzing these interactions, researchers can understand why certain modifications enhance or diminish activity and can rationally design new analogues with improved binding. nih.gov

For this compound, whose binding site on β-tubulin is known and is distinct from the taxane (B156437) site, both approaches are highly valuable. researchgate.net Structure-based docking can guide the design of analogues that fit optimally into the binding pocket, while ligand-based 3D-QSAR models built from a series of synthesized analogues can provide complementary insights into the key features that drive potency. nih.govebi.ac.uk

Computational Prediction of Biological Activity

Computational methods are integral to modern drug discovery, providing predictive insights into the biological activity of compounds based on their chemical structure. oncodesign-services.com These techniques, including molecular modeling and machine learning algorithms, allow for the simulation of molecule-target interactions and the prediction of a compound's pharmacological potential before synthesis. oncodesign-services.comway2drug.com For complex natural products like this compound and its congeners, computational studies help to elucidate their binding modes, predict activity, and guide the design of new analogues. oncodesign-services.com

Computer-aided approaches have been applied to the laulimalide class of molecules to understand their interactions with biological targets. Through molecular docking and molecular dynamics (MD) simulations, researchers can model how these compounds bind to proteins. chemrxiv.orgresearchgate.net For instance, a virtual screening of a library of laulimalide derivatives against the SARS-CoV-2 main protease (Mpro) used molecular docking to predict binding affinities. chemrxiv.orgresearchgate.netchemrxiv.org Such studies identified specific analogues with promising binding energy scores, which were then further analyzed using MD simulations to assess the stability of the ligand-protein complex over time. chemrxiv.orgchemrxiv.org These computational analyses suggested that features like the C-23 substituted side chain and the C-20 methoxy group are crucial pharmacophoric elements for activity. chemrxiv.orgresearchgate.net

In the context of its primary mechanism as a microtubule stabilizer, computational methods have been used to map the binding site of laulimalide on tubulin. colab.wsnih.gov Techniques such as mass shift perturbation analysis combined with data-directed docking have revealed that laulimalide binds to a unique site on the exterior of β-tubulin, distinct from the paclitaxel (B517696) binding site. colab.ws Modeling studies have also defined a preferred binding conformation, described as a "striking cobra" pose, where the side chain penetrates a deep, narrow cavity. colab.ws Further computational work using molecular dynamics simulations on laulimalide-tubulin complexes has helped to refine this binding model, identifying key interactions such as π-π stacking and water-mediated hydrogen bonds in the side chain as important for binding and an intramolecular hydrogen bond as being correlated with high cytotoxicity. researchgate.net

Comparative SAR with Laulimalide and Isolaulimalide

The structure-activity relationship (SAR) of this compound is best understood by comparing it with its close isomers, laulimalide and isolaulimalide. While structurally similar, these three compounds exhibit markedly different biological activities. Both this compound and laulimalide are potent microtubule-stabilizing agents with powerful cytotoxic effects against cancer cell lines, showing IC50 values in the low nanomolar range. ualberta.caaacrjournals.orgnih.gov A key study confirmed for the first time since its isolation that synthetic this compound induces tubulin polymerization as efficiently as laulimalide, validating its high potency. researchgate.net

In stark contrast, isolaulimalide is significantly less active, with IC50 values in the low micromolar range, representing a substantial loss of potency. ualberta.caaacrjournals.orgnih.gov This difference in activity is due to a key structural change. Isolaulimalide is a rearrangement product formed when the C-20 hydroxyl group performs an intramolecular nucleophilic attack on the C16-C17 epoxide ring, which is susceptible to opening under mild acidic conditions. chemrxiv.orgaacrjournals.org This reaction converts the epoxide into a tetrahydropyran (B127337) ring, a modification that drastically reduces its biological efficacy. aacrjournals.org